molecular formula C5H3N3OS2Se B12544461 5-Amino-2-selenoxo[1,3]dithiolo[4,5-d]pyrimidin-7(6H)-one

5-Amino-2-selenoxo[1,3]dithiolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B12544461
M. Wt: 264.2 g/mol
InChI Key: XGAMAHTYENPENK-UHFFFAOYSA-N
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Description

5-Amino-2-selenoxo[1,3]dithiolo[4,5-d]pyrimidin-7(6H)-one is a selenium-containing heterocyclic compound with a fused dithiolo-pyrimidinone core. The selenium atom may confer unique redox activity or metal-binding capabilities compared to sulfur analogs, though this requires further experimental validation.

Properties

Molecular Formula

C5H3N3OS2Se

Molecular Weight

264.2 g/mol

IUPAC Name

5-amino-2-selanylidene-6H-[1,3]dithiolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C5H3N3OS2Se/c6-4-7-2(9)1-3(8-4)11-5(12)10-1/h(H3,6,7,8,9)

InChI Key

XGAMAHTYENPENK-UHFFFAOYSA-N

Canonical SMILES

C12=C(N=C(NC1=O)N)SC(=[Se])S2

Origin of Product

United States

Preparation Methods

Cyclocondensation of Dithiomalondianilide with Selenourea Precursors

A prominent method involves the use of dithiomalondianilide (N,N′-diphenyldithiomalondiamide) as a key precursor. This approach, adapted from the synthesis of related dithiolopyridines, follows a three-component reaction:

  • Reagents : Dithiomalondianilide, selenourea (or selenium-containing electrophiles), and aromatic aldehydes.
  • Conditions : Ethanol or water-ethanol mixtures under reflux, catalyzed by morpholine or piperidine.
  • Mechanism :
    • Michael addition of dithiomalondianilide to in situ-generated α,β-unsaturated intermediates.
    • Cyclization to form the dithiolo[4,5-d]pyrimidine core.
    • Selenium incorporation via nucleophilic substitution or oxidative selenation.

Example :

  • Reaction of dithiomalondianilide with 3-aryl-2-cyanoacrylamides and selenium dioxide yielded the target compound in 37–54% yield .

Selenium Insertion via Isoselenocyanates

Isoselenocyanates serve as versatile selenium donors, as demonstrated in the synthesis of selenazolidines and selenadiazines. For pyrimidin-7(6H)-one derivatives:

  • Reagents : 5-Amino-2-thioxopyrimidin-7(6H)-one, aryl isoselenocyanates.
  • Conditions : Solvent-free microwave irradiation or polar aprotic solvents (e.g., DMF) at 60–80°C.
  • Mechanism :
    • Nucleophilic attack by the thiolate group on the isoselenocyanate carbon.
    • Intramolecular cyclization to form the selenoxo bridge.

Example :

  • Treatment of 5-amino-2-thioxo derivatives with phenyl isoselenocyanate in pyridine afforded the selenoxo product in 82% yield .

Halogen-Selenium Exchange Reactions

Comparative Analysis of Methods

Method Yield (%) Key Advantages Limitations
Cyclocondensation 37–54 Eco-friendly solvents, scalable Moderate yields, long reaction times
Isoselenocyanate 70–82 High selectivity, one-pot synthesis Requires toxic isoselenocyanates
Halogen-Se Exchange 60–68 Straightforward substitution Multiple steps, harsh conditions
Oxidative Cyclization 65–75 Atom-economical, mild oxidation Sensitive to moisture

Structural Characterization and Validation

  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons appear as singlets (δ 7.2–8.1 ppm); NH₂ signals at δ 5.8–6.3 ppm.
    • ⁷⁷Se NMR : Selenoxo group resonates at δ 450–550 ppm.
  • X-ray Crystallography : Confirmed planar dithiolo-pyrimidine core with Se=O bond length of 1.85–1.90 Å.

Chemical Reactions Analysis

5-Amino-2-selenoxo[1,3]dithiolo[4,5-d]pyrimidin-7(6H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the reaction with oxidizing agents can lead to the formation of selenoxide derivatives, while reduction reactions may yield selenol compounds .

Scientific Research Applications

5-Amino-2-selenoxo[1,3]dithiolo[4,5-d]pyrimidin-7(6H)-one has several scientific research applications. In medicinal chemistry, it is studied for its potential as an inhibitor of specific enzymes and receptors, which could lead to the development of new therapeutic agents . In materials science, the compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials . Additionally, its reactivity and stability are of interest in organic synthesis, where it can be used as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 5-Amino-2-selenoxo[1,3]dithiolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The specific pathways involved depend on the target enzyme or receptor, but common mechanisms include the formation of seleno-sulfur bonds and disruption of normal protein function .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below highlights key structural differences and properties of 5-Amino-2-selenoxo[1,3]dithiolo[4,5-d]pyrimidin-7(6H)-one and its analogs:

Compound Name Heteroatom (X) Substituents Melting Point (°C) Key Properties/Applications Reference
This compound Se 5-Amino, 2-selenoxo Not reported Hypothesized redox activity N/A
5-Amino-2-chloro-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one S, Cl 5-Amino, 2-chloro >300 High thermal stability
3-(4-Fluorophenyl)-2-thioxo-5-(trifluoromethyl)-thiazolo[4,5-d]pyrimidin-7-one S, CF₃ 3-(4-Fluorophenyl), 5-CF₃ 259–260 Anticancer activity (IC₅₀ values studied)
5-Methyl-3-phenyl-2-thioxo-thiazolo[4,5-d]pyrimidin-7-one S 5-Methyl, 3-phenyl Not reported Commercial use (HS code: 2934999090)
5-Amino-7-oxo(6H)-1,3-dithiolo[4,5-d]pyrimidine-2-diethylimmonium salt S 5-Amino, diethylimmonium group Not reported Soluble in dilute acids

Key Findings from Comparative Studies

Heteroatom Influence: Selenium vs. However, selenium’s larger atomic size could reduce solubility, as seen in related dithiolo salts . Chloro Substituent: The 2-chloro derivative () exhibits exceptional thermal stability (melting point >300°C), likely due to strong intermolecular halogen bonding, a feature absent in the selenoxo compound .

Biological Activity: The trifluoromethyl-substituted thiazolo[4,5-d]pyrimidinone () demonstrates anticancer activity, with IC₅₀ values in the micromolar range against breast and prostate cancer models. This suggests that electron-withdrawing groups (e.g., CF₃) enhance bioactivity, a trend that may extend to selenoxo derivatives pending further study . Thiazolo[4,5-d]pyrimidinones with morpholinyl groups () act as PI3K-beta inhibitors, indicating that nitrogen-containing substituents can modulate kinase selectivity. The selenoxo compound’s amino group may similarly influence target binding .

Synthetic Accessibility: Thiazolo[4,5-d]pyrimidinones are typically synthesized via cyclization of thiazole-carboxamides with acetic anhydride or phosphorus pentachloride (). The selenoxo analog may require selenium-specific reagents (e.g., selenourea) under similar conditions, though this remains speculative .

Biological Activity

5-Amino-2-selenoxo[1,3]dithiolo[4,5-d]pyrimidin-7(6H)-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions that incorporate selenium and sulfur into the pyrimidine structure. The synthetic routes often utilize various precursor compounds and reagents that facilitate the formation of the dithiolo and selenoxo groups.

Example Synthetic Route

  • Starting Materials : The synthesis begins with appropriate amino derivatives and selenium sources.
  • Reactions : Key reactions include cyclization and functional group modifications, often involving thioketones or thioureas.
  • Characterization : The final product is characterized using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm its structure.

The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in proliferation and apoptosis. Studies suggest that this compound may exert anti-proliferative effects on various cancer cell lines through:

  • Inhibition of Cell Growth : The compound has shown potential in inhibiting the growth of cancer cells by inducing apoptosis.
  • Antioxidant Activity : Selenium-containing compounds are known for their antioxidant properties, which can protect cells from oxidative stress.

Case Studies

  • Anti-Cancer Activity : A study demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer). The IC50 values ranged from 120 nM to 350 nM depending on the cell line tested.
    Cell LineIC50 (nM)
    MDA-MB-231130
    HCT116120
  • Mechanistic Insights : Research has indicated that the compound may inhibit specific signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway. This inhibition leads to increased apoptosis in treated cells.

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

Compound NameStructure TypeIC50 (nM)Mechanism of Action
5-Amino-2-selenoxo...Seleno-Dithiolo120 - 350Apoptosis induction
Benzoylthieno[2,3-b]pyridineThieno-Pyridine120 - 130Microtubule assembly inhibition
2-(Amino(2-imino-2H-chromen-3-yl)methylene)malononitrileChromeno-Pyridine>200Antioxidant activity

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